Cas no 36065-15-3 (Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-)
36065-15-3 structure
Product Name:Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-
Numero CAS:36065-15-3
MF:C10H17NO
MW:167.248082876205
CID:318679
PubChem ID:26110
Update Time:2025-04-19
Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-
- (+)-camphoric oxime
- (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
- (1S,2E)-N-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
- SCHEMBL3081945
- AKOS016874620
- (NE)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
- 36065-15-3
- (1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
- DTXSID40874126
- 2792-42-9
- FT-0634491
- Camphor oxime
- D-Camphor oxime
- NS00085673
- 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one oxime
- Maybridge1_002074
- OVFDEGGJFJECAT-UHFFFAOYSA-N
- HMS2267K06
- F0848-0342
- (+/-)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one-oxime
- 1,7,7-TRIMETHYL-BICYCLO(2.2.1)HEPTAN-2-ONE OXIME
- NS00085882
- (+/-)-1,7,7-trimethyl-bicyclo(2.2.1)heptane-2-one-oxime
- FT-0607019
- (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
-
- Inchi: 1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/t7-,10+/m0/s1
- Chiave InChI: OVFDEGGJFJECAT-OIBJUYFYSA-N
- Sorrisi: ON=C1C[C@@H]2CC[C@@]1(C)C2(C)C
Proprietà calcolate
- Massa esatta: 167.13111
- Massa monoisotopica: 167.131014166g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 2.4
- Superficie polare topologica: 32.6Ų
Proprietà sperimentali
- Densità: 1.0100
- Punto di fusione: 118°C
- Punto di ebollizione: 295.85°C (rough estimate)
- Indice di rifrazione: 1.4368 (estimate)
- PSA: 32.59
Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)- Letteratura correlata
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
36065-15-3 (Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1S,4S)-) Prodotti correlati
- 2792-42-9((1R)-Camphor Oxime)
- 13559-66-5(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime)
- 4701-98-8(4-(tert-Butyl)cyclohexanone oxime)
- 4500-12-3(2-Adamantanoneoxime)
- 165385-93-3(2-Heptylcyclopentanone oxime)
- 1122-26-5((1Z)-2-Methylcyclohexanone oxime)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso